2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of quinazoline, azetidine, and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline ring, the azetidine ring, and the pyridazinone ring, followed by their sequential coupling.
Formation of Quinazoline Ring: The quinazoline ring can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Formation of Azetidine Ring: The azetidine ring is typically formed via a cyclization reaction involving a β-amino alcohol and a suitable electrophile, such as a halide or sulfonate ester.
Formation of Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of a hydrazine derivative with a suitable dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the quinazoline, azetidine, and pyridazinone intermediates through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones on the quinazoline, azetidine, or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, sulfonates, or other electrophiles in the presence of suitable nucleophiles or bases.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or proteases involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer activities.
Azetidine Derivatives: Azetidine-containing compounds, such as azetidine-2-carboxylic acid, are studied for their biological activities.
Pyridazinone Derivatives: Pyridazinone-based compounds, such as levosimendan, are used for their cardiovascular effects.
Uniqueness
2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for multiple modes of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-2-5-16(24)23(21-11)9-12-7-22(8-12)17-14-6-13(18)3-4-15(14)19-10-20-17/h2-6,10,12H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWXRVHBOHHHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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